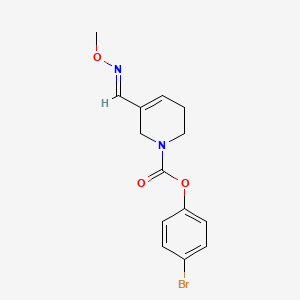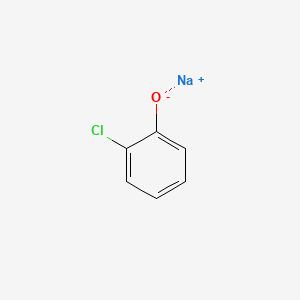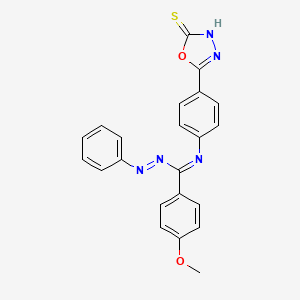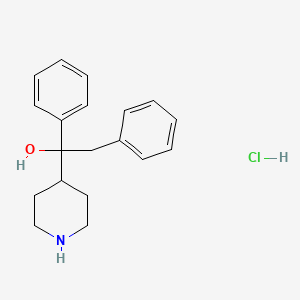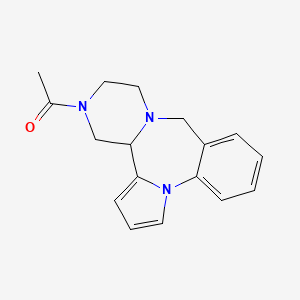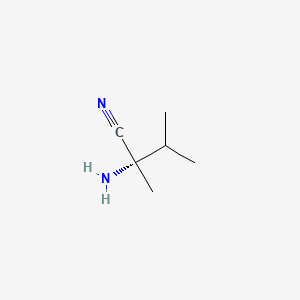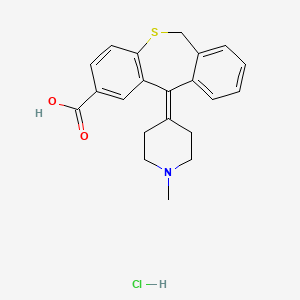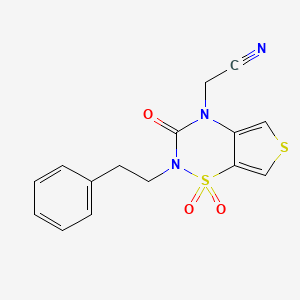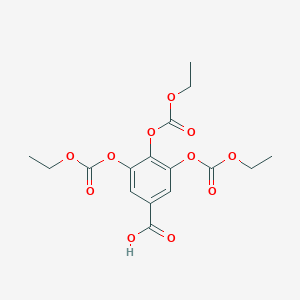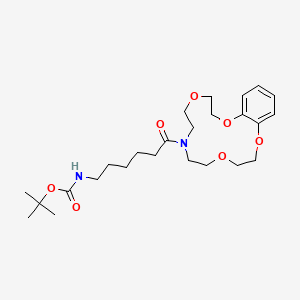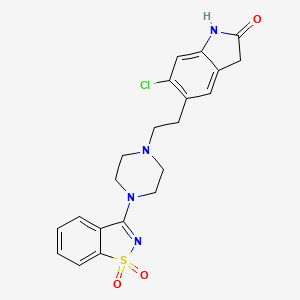
5H-Pyrido(4,3-b)indole, 1,2,3,4-tetrahydro-5-butyl-8-(diethylamino)methyl-2-methyl-, methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrido(4,3-b)indole, 1,2,3,4-tetrahydro-5-butyl-8-(diethylamino)methyl-2-methyl-, methiodide: is a complex organic compound belonging to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a pyridoindole core with various substituents, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(4,3-b)indole derivatives typically involves the reaction of pyridine and indole analogs under specific conditions. One common method includes the use of existing pyridine and benzindole analogs, which undergo chemical reactions to form the desired compound . The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and the reactions are carried out under controlled temperatures to ensure stability and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through column chromatography and crystallization to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrido(4,3-b)indole derivatives undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Applications De Recherche Scientifique
5H-Pyrido(4,3-b)indole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects in treating various diseases.
Mécanisme D'action
The mechanism of action of 5H-Pyrido(4,3-b)indole derivatives involves their interaction with specific molecular targets and pathways. These compounds may exert their effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 5H-Pyrido(4,3-b)indole include:
- 3-Azacarbazole
- Gamma-carboline
- Pyrido[4,3-b]indole
Uniqueness
What sets 5H-Pyrido(4,3-b)indole derivatives apart is their unique structure, which allows for a wide range of chemical modifications. This versatility makes them valuable in various fields of research and industry .
Propriétés
Numéro CAS |
102207-03-4 |
|---|---|
Formule moléculaire |
C22H36IN3 |
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
5-butyl-N,N-diethyl-2,9-dimethyl-3,4-dihydro-1H-pyrido[4,3-b]indol-8-amine;iodomethane |
InChI |
InChI=1S/C21H33N3.CH3I/c1-6-9-13-24-19-12-14-22(5)15-17(19)21-16(4)18(10-11-20(21)24)23(7-2)8-3;1-2/h10-11H,6-9,12-15H2,1-5H3;1H3 |
Clé InChI |
JNMCUHPSBVOYTM-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=C(CN(CC2)C)C3=C1C=CC(=C3C)N(CC)CC.CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



